N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide
Overview
Description
N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide is a complex organic compound that belongs to the class of amino acid amides This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a fluoro-substituted phenyl group
Preparation Methods
The synthesis of N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides.
Fluorination: The fluoro-substituted phenyl group is incorporated through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the fluoro-substituted phenyl group and the oxamide moiety under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted phenyl group, where nucleophiles replace the fluorine atom.
Scientific Research Applications
N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, N’-[2-[1-(4-fluoro-2-methylphenyl)sulfonyl-2-piperidinyl]ethyl]-N-methyloxamide stands out due to its unique combination of a piperidine ring, sulfonyl group, and fluoro-substituted phenyl group. Similar compounds include:
N-(2-{1-[(4-Fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)-N’-[2-(2-furyl)ethyl]ethanediamide: This compound shares structural similarities but differs in the substituents on the piperidine ring and the presence of a furyl group.
Other Amino Acid Amides: Compounds within this class may have different substituents and functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N'-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4S/c1-12-11-13(18)6-7-15(12)26(24,25)21-10-4-3-5-14(21)8-9-20-17(23)16(22)19-2/h6-7,11,14H,3-5,8-10H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOMTCIVMTXMPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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